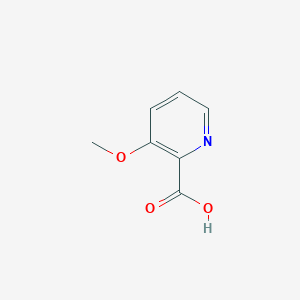

3-Methoxypyridine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-5-3-2-4-8-6(5)7(9)10/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJXVAGCQRMBMCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00527984 | |

| Record name | 3-Methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00527984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16478-52-7 | |

| Record name | 3-Methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00527984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxypyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Methoxypyridine-2-carboxylic Acid

This technical guide provides a comprehensive overview of the known chemical properties of 3-Methoxypyridine-2-carboxylic acid, also known as 3-methoxypicolinic acid. The information is curated for researchers, scientists, and professionals in the field of drug development. This document summarizes key physicochemical data, offers insights into its spectroscopic characteristics, and presents a plausible synthetic approach based on established chemical principles.

Chemical and Physical Properties

This compound is a substituted pyridine derivative with the molecular formula C₇H₇NO₃.[1] Its structure consists of a pyridine ring with a methoxy group at the 3-position and a carboxylic acid group at the 2-position. The presence of both an acidic carboxylic acid group and a basic pyridine nitrogen, along with the methoxy substituent, governs its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1][2] |

| CAS Number | 16478-52-7 | [1] |

| Appearance | Off-white to gray solid | [3] |

| Melting Point | 159-160 °C (decomposition) | [4] |

| Boiling Point | 314.7 ± 22.0 °C (Predicted) | [4] |

| Density | 1.284 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 1.05 ± 0.50 (Predicted) | [4] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on its chemical structure and data from analogous compounds, the expected spectroscopic features can be predicted. A certificate of analysis for a commercial sample confirms that its ¹H NMR spectrum is consistent with the assigned structure.[3]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons on the pyridine ring (chemical shifts likely between 7.0 and 8.5 ppm). A singlet for the methoxy group protons (around 3.9-4.1 ppm). A broad singlet for the carboxylic acid proton (downfield, >10 ppm). |

| ¹³C NMR | Signals for the seven carbon atoms, including the carbonyl carbon of the carboxylic acid (around 165-175 ppm), aromatic carbons (110-160 ppm), and the methoxy carbon (around 55-60 ppm). |

| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid (2500-3300 cm⁻¹). A strong C=O stretching band for the carbonyl group (1700-1750 cm⁻¹). C-O stretching bands for the methoxy and carboxylic acid groups (1200-1300 cm⁻¹). Aromatic C-H and C=C/C=N stretching bands. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 153. Fragmentation may involve the loss of a methoxy group (M-31), a carboxyl group (M-45), or other characteristic fragments.[7] |

Experimental Protocols

Synthesis of this compound

Below is a hypothetical experimental workflow for a multi-step synthesis, which is a common approach for preparing such substituted pyridines.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activity or the involvement of this compound in cellular signaling pathways. However, the broader class of methoxypyridine derivatives has attracted interest in medicinal chemistry. For instance, certain sulfonamide methoxypyridine derivatives have been investigated as potential dual inhibitors of PI3K/mTOR, a key signaling pathway in cancer.[8] Furthermore, various derivatives of picolinic acid, the parent compound, are known to exhibit a range of biological activities, including antimicrobial and metal-chelating properties.[9]

Given the structural similarity to these bioactive molecules, this compound could be a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to explore its potential biological targets and mechanisms of action.

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][10] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.

Conclusion

This compound is a pyridine derivative with potential applications in chemical synthesis and drug discovery. While a complete experimental dataset for all its chemical properties is not yet available in the public domain, this guide provides a thorough summary of the existing information and predictive data. Further experimental investigation is required to fully characterize this compound, including its spectroscopic properties, solubility, and biological activity. The provided hypothetical synthetic workflow and logical framework for biological evaluation can serve as a foundation for future research endeavors.

References

- 1. users.wfu.edu [users.wfu.edu]

- 2. chemscene.com [chemscene.com]

- 3. file.chemscene.com [file.chemscene.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Hydroxypicolinic Acid Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 10. This compound | C7H7NO3 | CID 13209540 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-Methoxypyridine-2-carboxylic Acid (CAS 16478-52-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methoxypyridine-2-carboxylic acid (CAS Number: 16478-52-7), a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document consolidates available data on its physicochemical properties, synthesis, and potential applications, with a focus on its role as a scaffold in the development of novel therapeutics.

Core Compound Properties

This compound, also known as 3-Methoxypicolinic acid, is a substituted pyridine derivative. The presence of both a carboxylic acid and a methoxy group on the pyridine ring imparts unique electronic and steric properties, making it an attractive starting material for the synthesis of complex molecules.

| Property | Value | Reference |

| CAS Number | 16478-52-7 | [1] |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Methoxypicolinic acid, 3-METHOXY-2-PYRIDINECARBOXYLIC ACID | [1] |

| Melting Point | 159-160 °C (decomposes) | |

| Boiling Point | 314.7±22.0 °C (Predicted) | |

| Density | 1.284±0.06 g/cm³ (Predicted) | |

| pKa | 1.05±0.50 (Predicted) | |

| Appearance | Off-white to grey solid | |

| SMILES | COC1=C(N=CC=C1)C(=O)O | [1] |

Synthesis and Purification

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis workflow for this compound.

Purification: Purification of the crude product would typically involve recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield the final pure compound.[2]

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of this compound.

1. High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for assessing the purity of pyridine carboxylic acids.[3] A C18 column with a mobile phase consisting of an acetonitrile and aqueous buffer gradient is typically used.[3] Detection is commonly performed using a UV detector.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for structural elucidation. While a specific spectrum for the title compound was not found, the spectrum for the related compound 3-methoxypyridine is available and can provide an indication of the expected chemical shifts for the pyridine ring protons and the methoxy group.[4]

3. Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The methoxy and carboxylic acid functional groups of this compound provide valuable handles for chemical modification, allowing for its incorporation into larger, more complex molecules with potential therapeutic activity.

Potential as a Building Block for Kinase Inhibitors: A recent study on the design and synthesis of sulfonamide methoxypyridine derivatives as novel PI3K/mTOR dual inhibitors highlights the potential of the methoxypyridine scaffold in targeting protein kinases.[5][6][7] The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling pathway that is often dysregulated in cancer.[5][6][7] The methoxypyridine core can serve as a key pharmacophore, with the methoxy group potentially interacting with specific residues in the kinase active site. The carboxylic acid functionality of the title compound provides a convenient point for amide bond formation, enabling the facile synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Caption: Role in drug discovery and a relevant signaling pathway.

Safety Information

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Conclusion

This compound is a valuable heterocyclic building block with considerable potential for application in drug discovery and medicinal chemistry. Its functional groups offer versatile handles for the synthesis of diverse molecular libraries. While detailed experimental protocols for its synthesis and analysis are not extensively documented in publicly available literature, its structural similarity to other pyridine carboxylic acids provides a basis for developing such procedures. The growing interest in methoxypyridine derivatives as kinase inhibitors suggests that this compound will continue to be a compound of interest for researchers in the pharmaceutical sciences.

References

- 1. This compound | C7H7NO3 | CID 13209540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methylpyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. helixchrom.com [helixchrom.com]

- 4. 3-METHOXYPYRIDINE(7295-76-3) 1H NMR spectrum [chemicalbook.com]

- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 3-Methoxypyridine-2-carboxylic Acid and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Methoxypyridine-2-carboxylic acid, a significant heterocyclic compound with applications in pharmaceutical and agricultural research. The document details its chemical identity, including a comprehensive list of synonyms and identifiers, alongside available experimental protocols and insights into its potential biological relevance.

Chemical Identity and Synonyms

This compound is a pyridine derivative characterized by a carboxylic acid group at the 2-position and a methoxy group at the 3-position.[1] This compound is also widely known by its synonym, 3-Methoxypicolinic acid.[2] A comprehensive list of its synonyms and chemical identifiers is provided in the table below to facilitate cross-referencing across chemical databases and literature.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 3-Methoxypicolinic acid[2], 3-methoxy-2-pyridinecarboxylic acid, 2-Carboxy-3-methoxypyridine |

| CAS Number | 16478-52-7[1] |

| PubChem CID | 13209540[1] |

| Molecular Formula | C₇H₇NO₃[1] |

| Molecular Weight | 153.14 g/mol [1] |

| InChI Key | RJXVAGCQRMBMCI-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value |

| Melting Point | 159-160 °C (decomposition)[2] |

| Boiling Point (Predicted) | 314.7 ± 22.0 °C[2] |

| Density (Predicted) | 1.284 ± 0.06 g/cm³[2] |

| pKa (Predicted) | 1.05 ± 0.50[2] |

| Physical Form | Off-white to grey solid[2] |

| Storage Temperature | Inert atmosphere, Room Temperature[2] |

Experimental Protocols

General Synthesis of Pyridine-2-carboxylic Acids via Nitrile Hydrolysis

This procedure outlines a general method for the synthesis of a pyridine-2-carboxylic acid from its corresponding 2-cyano-pyridine precursor. Note: This is a generalized protocol and may require optimization for this compound.

Materials:

-

2-Cyano-3-methoxypyridine

-

Sulfuric acid (90%)

-

Sodium sulfite

-

Sodium carbonate

-

Chloroform

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure: [3]

-

Dissolve the starting material, 2-cyano-3-methoxypyridine, in 90% sulfuric acid.

-

Heat the resulting solution with stirring at 120°C for approximately 2 hours.

-

Cool the reaction mixture to room temperature (20-25°C).

-

Slowly add a solution of sodium sulfite in water.

-

Continue stirring at room temperature for 1.5 hours, then warm the mixture to 75-85°C for another 1.5 hours.

-

After cooling, adjust the pH of the reaction solution to approximately 3 with sodium carbonate.

-

Extract the product with chloroform.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude solid product.

-

Purify the solid by recrystallization from a mixture of ethyl acetate and hexane to yield the final product.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC): A general reversed-phase HPLC method can be employed for the analysis of pyridine carboxylic acids.[4][5]

-

Column: C18 reversed-phase column (e.g., LiChrosorb® 100 RP-18, 250 x 4.0 mm I.D., 5 µm)[5]

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 2)[5]

-

Detection: UV detection at an appropriate wavelength (e.g., 239 nm)[5]

-

Internal Standard: Phenacetin can be used as an internal standard.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the synthesized compound can be confirmed by ¹H and ¹³C NMR. While specific data for this compound is not provided in the search results, the expected shifts can be predicted based on the analysis of similar structures like 2-chloro-6-methoxypyridine-4-carboxylic acid.[6] For ¹H NMR, signals corresponding to the pyridine ring protons and the methoxy group protons would be expected. In ¹³C NMR, resonances for the carboxylic acid carbon, the pyridine ring carbons, and the methoxy carbon would be observed.

Biological Significance and Potential Pathways

While direct involvement of this compound in specific signaling pathways is not yet detailed in the literature, its structural similarity to picolinic acid suggests potential biological relevance. Picolinic acid and its derivatives are known to possess a range of biological activities.[7]

A related compound, 3-Hydroxy-4-methoxypyridine-2-carboxylic acid, has been shown to exhibit antimicrobial properties and acts as a precursor in the synthesis of fungicides.[7][8] It is also an inhibitor of the bc1 complex, a key protein in the mitochondrial electron transport chain involved in ATP synthesis.[8] This suggests that methoxypyridine carboxylic acids could potentially interfere with cellular respiration.

The diagram below illustrates a conceptual workflow for the synthesis and analysis of pyridine carboxylic acid derivatives, highlighting the key stages from synthesis to biological evaluation.

Caption: General workflow from synthesis to biological evaluation.

The following diagram illustrates a potential logical relationship where a pyridine carboxylic acid derivative might act as an inhibitor in a generic signaling pathway, a concept relevant to drug development professionals.

Caption: Inhibition of a signaling pathway by a pyridine derivative.

Conclusion

This compound and its analogs are valuable building blocks in the development of new pharmaceuticals and agrochemicals. While specific, detailed experimental protocols for this particular compound are not widespread, this guide provides a solid foundation based on available data for related structures. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully explore its therapeutic and commercial potential.

References

- 1. This compound | C7H7NO3 | CID 13209540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-METHOXY-2-PYRIDINECARBOXYLIC ACID | 16478-52-7 [chemicalbook.com]

- 3. 3-Methylpyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. helixchrom.com [helixchrom.com]

- 5. ptfarm.pl [ptfarm.pl]

- 6. tandfonline.com [tandfonline.com]

- 7. Buy 3-Hydroxy-4-methoxypyridine-2-carboxylic acid | 210300-09-7 [smolecule.com]

- 8. 3-Hydroxy-4-methoxypyridine-2-carboxylic acid | 210300-09-7 | KIA30009 [biosynth.com]

An In-depth Technical Guide to the Physical Characteristics of 3-Methoxypicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypicolinic acid, also known as 3-methoxy-2-pyridinecarboxylic acid, is a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. Its chemical structure, featuring a carboxylic acid and a methoxy group on a pyridine ring, imparts specific physicochemical properties that are critical for its behavior in biological systems and for its formulation as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known physical characteristics of 3-Methoxypicolinic acid, detailed experimental protocols for their determination, and an exploration of the biological context of its parent compound, picolinic acid.

Core Physical and Chemical Properties

A summary of the key identifying and physicochemical properties of 3-Methoxypicolinic acid is presented below. It is important to note that while some properties have been experimentally determined and reported in commercial or literature sources, others, such as the pKa, are currently based on predictive models.

Table 1: General and Physicochemical Properties of 3-Methoxypicolinic Acid

| Property | Value | Source(s) |

| IUPAC Name | 3-Methoxypyridine-2-carboxylic acid | N/A |

| Synonyms | 3-Methoxypicolinic acid | N/A |

| CAS Number | 16478-52-7 | [1] |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥97% | [1] |

| Predicted pKa | 1.05 ± 0.50 | N/A |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key physical characteristics of 3-Methoxypicolinic acid. These are generalized protocols standardly used for solid organic compounds.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry 3-Methoxypicolinic acid is packed into a capillary tube to a height of 2-3 mm.[4][5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[6]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range.[4][6] A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Solubility Determination

Understanding the solubility of 3-Methoxypicolinic acid in various solvents is essential for its handling, formulation, and for predicting its absorption and distribution in biological systems.

Protocol:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) should be chosen.[7][8]

-

Sample Preparation: A precisely weighed amount of 3-Methoxypicolinic acid (e.g., 10 mg) is placed into a series of vials.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective vials.

-

Equilibration: The vials are agitated (e.g., by vortexing or shaking) at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation and Quantification: The samples are visually inspected for undissolved solid. For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is typically expressed in mg/mL or mol/L.[9]

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for predicting the ionization state of a molecule at a given pH, which influences its solubility, membrane permeability, and receptor binding.[10]

Protocol:

-

Solution Preparation: A standard solution of 3-Methoxypicolinic acid of known concentration (e.g., 0.01 M) is prepared in water or a suitable co-solvent. A standardized solution of a strong base (e.g., 0.1 M NaOH) is also prepared.[11][12]

-

Titration Setup: A calibrated pH meter is immersed in the acidic solution, which is stirred continuously. The titrant (NaOH solution) is added in small, precise increments from a burette.[11]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing for equilibration. The data of pH versus the volume of titrant added is plotted.

-

pKa Determination: The equivalence point of the titration is determined from the steepest point of the titration curve. The volume of titrant at the half-equivalence point is then located on the x-axis. The pH at this half-equivalence point is equal to the pKa of the acidic proton. This is known as the half-volume method.[10][13]

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of the identity of 3-Methoxypicolinic acid.

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Approximately 5-10 mg of 3-Methoxypicolinic acid is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[14][15]

-

Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer. For ¹H NMR, standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.[16]

-

Data Processing and Analysis: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts (δ) are referenced to the residual solvent peak or an internal standard (e.g., TMS). The integration of ¹H signals provides the relative ratio of protons, and the coupling patterns (multiplicity) give information about neighboring protons. The chemical shifts in the ¹³C spectrum indicate the different carbon environments.[17]

Protocol for Solid Sample (Thin Film or KBr Pellet):

-

Sample Preparation (Thin Film): A small amount of 3-Methoxypicolinic acid is dissolved in a volatile solvent (e.g., acetone or methylene chloride). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the solid.[18][19][20]

-

Sample Preparation (KBr Pellet): A small amount of the sample is ground with anhydrous potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.

-

Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded. The positions of the absorption bands (in cm⁻¹) correspond to the vibrational frequencies of the functional groups present in the molecule.[21]

Protocol for Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in a high vacuum.[22][23]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion (M⁺·). This high-energy process often leads to the fragmentation of the molecular ion into smaller, charged fragments.[24]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a magnetic sector or a quadrupole).[25]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound. The fragmentation pattern provides structural information.[24][26]

Biological Context and Signaling Pathways

While specific signaling pathways involving 3-Methoxypicolinic acid are not well-documented, the biological activities of its parent compound, picolinic acid, have been studied. Picolinic acid is an endogenous metabolite of the amino acid tryptophan via the kynurenine pathway.[27] It has been shown to possess neuroprotective, immunological, and anti-proliferative effects.[1][27]

One of the key immunological roles of picolinic acid is its function as a co-stimulator in the activation of macrophages, particularly in conjunction with interferon-gamma (IFN-γ).[28] This activation is a critical component of the cell-mediated immune response. Furthermore, picolinic acid has been found to suppress the proliferation and metabolic activity of CD4+ T cells, suggesting a role in immune modulation.[29]

The biosynthesis of picolinic acid itself is part of a larger metabolic network, the Kynurenine Pathway, which is gaining increasing attention in drug development for its role in various diseases.

Caption: Biosynthesis of Picolinic Acid via the Kynurenine Pathway.

The following diagram illustrates a simplified workflow for investigating the immunomodulatory effects of a picolinic acid derivative like 3-Methoxypicolinic acid on T-cell activation.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 3. 3-甲基吡啶-2-甲酸 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. scribd.com [scribd.com]

- 10. web.williams.edu [web.williams.edu]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.latech.edu [chem.latech.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. sc.edu [sc.edu]

- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. webassign.net [webassign.net]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. amherst.edu [amherst.edu]

- 22. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 23. Mass Spectrometry [www2.chemistry.msu.edu]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. rsc.org [rsc.org]

- 26. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 27. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Human Metabolome Database: Showing metabocard for Picolinic acid (HMDB0002243) [hmdb.ca]

- 29. The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Methoxypyridine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a detailed overview of the expected spectroscopic data for 3-Methoxypyridine-2-carboxylic acid (CAS No: 16478-52-7, Molecular Formula: C₇H₇NO₃, Molecular Weight: 153.14 g/mol ). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted and typical spectroscopic values based on the analysis of its structural features. It also includes comprehensive, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a solid organic compound of this nature.

Predicted and Typical Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are derived from established principles of spectroscopy and by comparison with structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons on Pyridine Ring | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.2 - 7.4 | dd | J = 7.5, 4.5 |

| H-5 | 8.1 - 8.3 | dd | J = 7.5, 1.5 |

| H-6 | 8.4 - 8.6 | dd | J = 4.5, 1.5 |

| Other Protons | |||

| -OCH₃ | 3.9 - 4.1 | s | - |

| -COOH | 10.0 - 13.0 | br s | - |

dd = doublet of doublets, s = singlet, br s = broad singlet Predicted for a solution in a common deuterated solvent like DMSO-d₆ or CDCl₃.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-COOH) | 165 - 170 |

| C-3 (C-OCH₃) | 155 - 160 |

| C-4 | 120 - 125 |

| C-5 | 135 - 140 |

| C-6 | 145 - 150 |

| -OCH₃ | 55 - 60 |

| -COOH | 165 - 170 |

Predicted for a solution in a common deuterated solvent like DMSO-d₆ or CDCl₃.

Table 3: Typical IR Absorption Bands

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Broad | Hydrogen-bonded hydroxyl stretch |

| C-H (Aromatic) | 3000-3100 | Medium | Aromatic C-H stretch |

| C-H (Methoxy) | 2850-2960 | Medium | Aliphatic C-H stretch |

| C=O (Carboxylic Acid) | 1700-1725 | Strong | Carbonyl stretch (dimer) |

| C=C, C=N (Aromatic Ring) | 1400-1600 | Medium-Strong | Aromatic ring skeletal vibrations |

| C-O (Methoxy/Carboxylic Acid) | 1200-1300 | Strong | C-O stretch |

| O-H Bend | 900-950 | Broad, Medium | Out-of-plane O-H bend |

Table 4: Expected Mass Spectrometry (MS) Fragmentation

| m/z | Ion | Description |

| 153 | [M]⁺ | Molecular Ion |

| 136 | [M-OH]⁺ | Loss of hydroxyl radical |

| 125 | [M-CO]⁺ or [M-C₂H₄]⁺ | Loss of carbon monoxide or ethylene |

| 108 | [M-COOH]⁺ | Loss of carboxyl group |

| 94 | [M-CO-OCH₃]⁺ | Subsequent loss of methoxy radical |

| 78 | [C₅H₄N]⁺ | Pyridine ring fragment |

m/z = mass-to-charge ratio

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Materials and Equipment:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvents (e.g., DMSO-d₆, CDCl₃)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Vortex mixer and/or sonicator

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is generally good for carboxylic acids).

-

Mix the sample thoroughly using a vortex mixer or sonicator until the solid is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Spatula

-

Solvents for cleaning (e.g., isopropanol, acetone)

-

Lint-free wipes

Procedure:

-

Sample Preparation (using ATR):

-

Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with a volatile solvent like isopropanol or acetone.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid this compound onto the ATR crystal.

-

Use the pressure clamp to press the sample firmly and evenly against the crystal surface to ensure good contact.

-

-

Data Acquisition:

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is collected over a standard range, typically 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The resulting spectrum will be a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and compare them to known correlation charts to identify the functional groups present.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular structure from fragmentation patterns.

Materials and Equipment:

-

Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Sample vials

-

Solvents (e.g., methanol, acetonitrile, water) of high purity (LC-MS grade).

-

Syringe pump or direct infusion system.

Procedure:

-

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent mixture, such as 50:50 methanol/water. A small amount of formic acid or ammonium hydroxide may be added to promote ionization.

-

-

Instrument Setup and Data Acquisition:

-

Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

-

Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Set the ion source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve optimal ionization and signal intensity.

-

Acquire the mass spectrum in full scan mode over an appropriate m/z range (e.g., 50-500). Data can be acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to deduce structural information. If available, tandem MS (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation to obtain more detailed structural information.

-

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Solubility of 3-Methoxypyridine-2-carboxylic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methoxypyridine-2-carboxylic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative assessment of its expected solubility based on its molecular structure and physicochemical properties. Furthermore, a detailed, standardized experimental protocol for determining the solubility of this compound is provided, empowering researchers to generate precise data in their own laboratory settings. This guide is intended to be a valuable resource for scientists and professionals engaged in drug discovery, formulation development, and chemical process design where this compound is a key component.

Introduction

This compound is a heterocyclic organic compound with applications in pharmaceutical and agrochemical research. Its solubility in various organic solvents is a critical parameter that influences its reactivity, bioavailability, and the ease with which it can be purified and formulated. Understanding the solubility profile of this compound is therefore essential for its effective application in research and development.

This guide will explore the structural features of this compound that govern its solubility and provide a qualitative prediction of its behavior in different classes of organic solvents. A detailed experimental protocol for the widely used shake-flask method for solubility determination is also presented.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide insights into its potential interactions with various solvents.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 16478-52-7 | [1][2] |

| Purity | 95% |

Qualitative Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound features both polar and non-polar characteristics, which will dictate its solubility in various organic solvents.

The presence of a carboxylic acid group and a nitrogen atom in the pyridine ring imparts polarity and the capacity for hydrogen bonding. The methoxy group also contributes to its polarity. Conversely, the pyridine ring itself has some aromatic, non-polar character.

Based on these structural features, a qualitative prediction of the solubility of this compound in different classes of organic solvents is presented in Table 2.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High | The carboxylic acid group can readily form hydrogen bonds with protic solvents. The polar nature of the pyridine ring and methoxy group also contributes to favorable interactions. |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Acetone, Acetonitrile | Moderate to High | The polarity of these solvents allows for dipole-dipole interactions with the polar functional groups of the molecule. The absence of acidic protons in the solvent may slightly reduce solubility compared to protic solvents. |

| Non-polar | Hexane, Toluene | Low | The significant polarity of this compound makes it unlikely to dissolve in non-polar solvents where only weak van der Waals forces would be at play. |

Studies on the closely related compound, picolinic acid (pyridine-2-carboxylic acid), show it is moderately soluble in water and soluble in alcohols and ethers, which supports the predictions for this compound.[3][4] The solubility of picolinic acid is also noted to be influenced by temperature and pH.[3]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[5][6] The following protocol provides a detailed procedure for applying this method to this compound.

4.1. Materials

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, but the optimal time should be determined experimentally.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the concentration in the sample.

-

-

Data Reporting:

-

Calculate the solubility as the concentration of the undiluted saturated solution, typically expressed in mg/mL or mol/L.

-

Report the solubility value along with the specific solvent and the temperature at which the measurement was performed.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

References

- 1. This compound | C7H7NO3 | CID 13209540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-METHOXY-2-PYRIDINECARBOXYLIC ACID | 16478-52-7 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Picolinic acid - Wikipedia [en.wikipedia.org]

- 5. enamine.net [enamine.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Biological activity of 3-Methoxypyridine-2-carboxylic acid

An In-depth Technical Guide on the Biological Activity of 3-Methoxypyridine-2-carboxylic Acid

Executive Summary: this compound, also known as 3-methoxypicolinic acid, is a pyridine carboxylic acid derivative. While the biological activity of this specific compound is not extensively documented in publicly available research, the broader class of pyridine carboxylic acids and their derivatives are recognized for significant roles in drug discovery and biological processes.[1] This guide synthesizes the available information on this compound and explores the well-documented biological activities of its structural analogs and derivatives, including their potential anticancer and antimicrobial properties. Detailed experimental protocols for evaluating such activities are provided, alongside graphical representations of key pathways and workflows to support researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is an organic compound belonging to the family of pyridine carboxylic acids, which includes essential vitamers like nicotinic acid (Vitamin B3).[2][3] Its structure features a pyridine ring substituted with a methoxy group at the 3-position and a carboxylic acid group at the 2-position. This arrangement of functional groups provides a scaffold for potential interactions with biological targets, making its derivatives a subject of interest in medicinal chemistry.[1]

Chemical Identifiers:

-

IUPAC Name: this compound[2]

-

CAS Number: 16478-52-7[2]

-

Molecular Formula: C₇H₇NO₃[2]

-

Molecular Weight: 153.14 g/mol [2]

-

SMILES: COC1=C(N=CC=C1)C(=O)O[2]

-

InChIKey: RJXVAGCQRMBMCI-UHFFFAOYSA-N[2]

The pyridine scaffold is a common motif in many biologically active molecules due to its ability to engage with enzymes and receptors.[4] The presence of both a carboxylic acid and a methoxy group suggests potential for hydrogen bonding and influencing solubility, key properties in drug design.[4]

Biological Activities of Derivatives and Related Compounds

Direct studies on the biological effects of this compound are limited. However, extensive research into its derivatives reveals significant potential in several therapeutic areas.

Anticancer and Cytotoxic Activity of Derivatives

Numerous studies have demonstrated the potent antiproliferative effects of various methoxypyridine derivatives against a range of human cancer cell lines. These compounds often serve as scaffolds for the development of novel anticancer agents.

For instance, a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles showed promising, broad-spectrum cytotoxic activity against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines, with some compounds exhibiting high selectivity for cancer cells over normal human fibroblast cells.[5] Similarly, novel copper(II) coordination compounds involving methoxyphenyl-thiosemicarbazones have shown potent activity, in some cases exceeding that of doxorubicin and cisplatin.[6] Other research has identified 3-cyano-2-substituted pyridines that induce apoptosis in breast cancer cells (MCF-7) with high efficacy.[7] A summary of the cytotoxic activities for selected derivatives is presented in Table 1.

Table 1: Summary of In Vitro Cytotoxic Activity of Selected Methoxypyridine Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4-(4-bromophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile | Liver (HepG2) | 2.34 | [5] |

| Prostate (DU145) | 1.87 | [5] | |

| Breast (MDA-MB-231) | 1.98 | [5] | |

| 4-(3-bromo-4-methoxyphenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile | Liver (HepG2) | 1.05 | [5] |

| Prostate (DU145) | 1.35 | [5] | |

| Breast (MDA-MB-231) | 1.24 | [5] | |

| N-(3-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | Varies | 0.1 - 0.2 | [6] |

| 2-(Benzoyloxy)-N'-(3,4-dimethoxybenzylidene)-3-cyanopyridine-6-carbohydrazide | Breast (MCF-7) | 2.0 |[7] |

Antimicrobial Activity of Derivatives

Derivatives of pyridine carboxylic acids have also been investigated for their antimicrobial properties. A structurally related compound, 3-hydroxy-4-methoxypyridine-2-carboxylic acid, has demonstrated antimicrobial activity and serves as a precursor in the synthesis of fungicides for crop protection.[4]

Studies on synthetic analogs of 3-alkylpyridine marine alkaloids have shown significant antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with Minimum Inhibitory Concentrations (MIC) as low as 2 µg/mL.[8] Furthermore, a series of N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid displayed potent activity against MRSA and Mycobacterium tuberculosis, with some compounds being four times more active than the standard drug ampicillin.[9] A summary of the antimicrobial activities for selected related compounds is presented in Table 2.

Table 2: Summary of In Vitro Antimicrobial Activity of Selected Related Compounds

| Compound Class | Microbial Strain | MIC (µM) | Reference |

|---|---|---|---|

| 3-Alkylpyridine Alkaloid Analog | S. aureus (MRSA) | ~5 (Converted from 2 µg/mL) | [8] |

| 3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide | S. aureus (MRSA, 3 strains) | 12 | [9] |

| N-[2-(but-2-yloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide | S. aureus (MRSA, 3 strains) | 12 | [9] |

| M. tuberculosis H37Ra | 23 | [9] |

| 3-Hydroxy-N-[3-(prop-2-yloxy)phenyl]-naphthalene-2-carboxamide | M. tuberculosis H37Ra | 24 |[9] |

Enzyme Inhibition

The pyridine carboxylic acid scaffold is a key feature in numerous enzyme inhibitors.[1] A notable example involves sulfonamide methoxypyridine derivatives, which have been designed and synthesized as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[10] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[10] The ability of methoxypyridine derivatives to dually inhibit PI3K and mTOR highlights a potential mechanism of action for their anticancer effects.[10]

Caption: PI3K/mTOR signaling pathway and points of inhibition by derivatives.

Key Experimental Protocols

To facilitate further research, this section provides detailed methodologies for assessing the biological activities discussed.

In Vitro Cytotoxicity Assay (MTT/MTS Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

-

Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium. The medium in the plates is replaced with medium containing various concentrations of the compound. A control group receives medium with DMSO only.

-

Incubation: The plates are incubated for 48 to 72 hours.

-

Viability Assessment: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well and incubated for 1-4 hours. Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.

-

Data Acquisition: The formazan product is solubilized, and the absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C7H7NO3 | CID 13209540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 4. Buy 3-Hydroxy-4-methoxypyridine-2-carboxylic acid | 210300-09-7 [smolecule.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides | MDPI [mdpi.com]

- 10. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 3-Methoxypyridine-2-carboxylic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxypyridine-2-carboxylic acid and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The pyridine core, substituted with a methoxy and a carboxylic acid group, provides a versatile scaffold for the synthesis of a wide array of derivatives with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and reported biological activities of this compound class, with a focus on their potential as therapeutic agents. While comprehensive structure-activity relationship (SAR) studies for a broad range of derivatives are not extensively documented in publicly available literature, this guide consolidates the existing information on their synthesis and biological evaluation, including antifungal, anticancer, and enzyme-inhibitory activities. Detailed experimental protocols for key synthetic transformations and biological assays are provided to facilitate further research and development in this area.

Introduction

Pyridine-based scaffolds are privileged structures in medicinal chemistry, found in numerous approved drugs. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring contribute to its ability to interact with various biological targets. This compound, a substituted picolinic acid, offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. The methoxy group can influence lipophilicity and metabolic stability, while the carboxylic acid moiety provides a handle for the formation of esters, amides, and other functional groups, enabling the exploration of diverse chemical space.

This guide will delve into the synthetic methodologies for preparing this compound and its key derivatives, summarize their known biological activities with available quantitative data, and provide detailed experimental protocols. Furthermore, it will explore the signaling pathways associated with the observed biological effects and present logical workflows for the discovery and development of novel drug candidates based on this scaffold.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives, such as esters and amides, typically involves standard organic chemistry transformations.

Synthesis of this compound

Synthesis of Ester Derivatives

Esterification of the carboxylic acid group is a straightforward method to modify the properties of the parent compound.

Experimental Protocol: Synthesis of this compound Methyl Ester

-

Materials: this compound, Methanol (MeOH), Sulfuric acid (H₂SO₄).

-

Procedure:

-

Suspend this compound in methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid to the cooled suspension.

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate).

-

Concentrate the organic extract under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography, to obtain the pure methyl ester.

-

Synthesis of Amide Derivatives

Amide bond formation is a key reaction in medicinal chemistry to introduce diverse substituents and modulate biological activity.

Experimental Protocol: General Procedure for Amide Synthesis

-

Materials: this compound, a primary or secondary amine, a coupling agent (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - EDC, or HBTU), a base (e.g., Diisopropylethylamine - DIPEA), and a suitable solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF).

-

Procedure:

-

Dissolve this compound in the chosen solvent.

-

Add the coupling agent and the base to the solution.

-

Stir the mixture at room temperature for a short period to activate the carboxylic acid.

-

Add the desired amine to the reaction mixture.

-

Continue stirring at room temperature for several hours or until the reaction is complete as monitored by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated sodium bicarbonate), and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude amide by column chromatography or recrystallization.

-

Biological Activities and Therapeutic Potential

Derivatives of pyridine carboxylic acids have been reported to exhibit a range of biological activities, suggesting the therapeutic potential of the this compound scaffold.

Antifungal Activity

Several studies have highlighted the antifungal potential of pyridine carboxylic acid derivatives. The specific antifungal activity and quantitative data for this compound derivatives are not extensively detailed in the available literature. However, a general protocol for determining the Minimum Inhibitory Concentration (MIC) is provided below.

Experimental Protocol: Broth Microdilution MIC Assay for Antifungal Susceptibility Testing [1][2][3][4]

-

Materials: Fungal isolate, appropriate broth medium (e.g., RPMI-1640), test compound, control antifungal drug, 96-well microtiter plates, spectrophotometer.

-

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

-

Compound Dilution: Perform serial twofold dilutions of the test compound and control drug in the microtiter plates.

-

Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific fungal species.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be determined visually or by measuring the optical density using a spectrophotometer.

-

Anticancer Activity and Enzyme Inhibition

Recent research has focused on pyridine derivatives as inhibitors of key enzymes involved in cancer progression, such as PI3K/mTOR and Matrix Metalloproteinases (MMPs).

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[5][6][7][8][9]

Signaling Pathway Diagram: PI3K/AKT/mTOR Pathway

Caption: The PI3K/AKT/mTOR signaling cascade.

Matrix Metalloproteinase-13 (MMP-13) is a key enzyme involved in the degradation of the extracellular matrix, playing a crucial role in cancer invasion and metastasis.[10][11][12][13][14]

Signaling Pathway Diagram: MMP-13 in Cancer Progression

Caption: Role of MMP-13 in cancer invasion.

Rab geranylgeranyl transferase (RGGT) is an enzyme responsible for the post-translational modification of Rab proteins, which are key regulators of vesicular transport. Inhibition of RGGT can disrupt cellular processes that are essential for cancer cell survival and proliferation.[15][16][17][18][19]

Signaling Pathway Diagram: Rab Prenylation Cycle

Caption: The Rab protein prenylation cycle.

Drug Discovery and Development Workflow

The development of new drugs based on the this compound scaffold would typically follow a structured workflow.

Experimental Workflow Diagram: Drug Discovery Process

Caption: A typical drug discovery workflow.

Conclusion and Future Directions

This compound presents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of its derivatives, coupled with the diverse biological activities reported for related pyridine carboxylic acids, underscores the potential of this scaffold. Future research should focus on the systematic synthesis and biological evaluation of a focused library of derivatives to establish clear structure-activity relationships. In-depth mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Such efforts will pave the way for the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of new and effective drugs for a range of diseases.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Yeast (Fungi) MIC Susceptibility Panel | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]

- 10. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Role of Rab GTPases and their interacting proteins in mediating metabolic signalling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Rab geranylgeranyltransferase - Wikipedia [en.wikipedia.org]

- 18. Mechanism of Rab geranylgeranylation: formation of the catalytic ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibitors of Protein Geranylgeranyltransferase I and Rab Geranylgeranyltransferase Identified from a Library of Allenoate-derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methoxypyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-methoxypyridine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. While the direct conversion of 2-cyano-3-methylpyridine to the target molecule presents significant synthetic challenges, particularly in the selective transformation of the methyl group to a methoxy group, a more practical and well-documented multi-step synthetic pathway is presented here. This route utilizes a more amenable starting material, 3-aminopyridine-2-carbonitrile, and proceeds through a series of robust and high-yielding reactions.

The proposed synthetic strategy involves three key transformations:

-

Diazotization of the amino group of 3-aminopyridine-2-carbonitrile to yield a hydroxyl group.

-

Methylation of the resulting 3-hydroxypyridine-2-carbonitrile to introduce the methoxy group.

-

Hydrolysis of the cyano group to the final carboxylic acid.

This document provides detailed experimental procedures, tabulated quantitative data for each step, and a visual representation of the synthetic workflow to aid researchers in the successful synthesis of this compound.

Synthetic Workflow

Figure 1: Synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Hydroxypyridine-2-carbonitrile via Diazotization

This protocol describes the conversion of 3-aminopyridine-2-carbonitrile to 3-hydroxypyridine-2-carbonitrile through a diazotization reaction.

Materials:

-

3-Aminopyridine-2-carbonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a three-necked flask equipped with a stirrer and a thermometer, dissolve 3-aminopyridine-2-carbonitrile in a solution of concentrated sulfuric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at the same temperature for 1-2 hours.

-

Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice.

-

Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield 3-hydroxypyridine-2-carbonitrile.

| Parameter | Value | Reference |

| Reaction Temperature | 0-10 °C | [1][2] |

| Reaction Time | 1-2 hours | [1] |

| Typical Yield | 70-80% | [3] |

Step 2: Synthesis of 3-Methoxypyridine-2-carbonitrile via Methylation

This protocol details the methylation of the hydroxyl group of 3-hydroxypyridine-2-carbonitrile using methyl iodide and potassium carbonate.

Materials:

-

3-Hydroxypyridine-2-carbonitrile

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Methyl Iodide (CH₃I)

-

Anhydrous Acetone

-

Deionized Water

-

Dichloromethane

Procedure:

-

To a solution of 3-hydroxypyridine-2-carbonitrile in anhydrous acetone, add anhydrous potassium carbonate.

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add methyl iodide to the mixture and reflux the reaction for 12-24 hours, monitoring the progress by TLC.[4]

-

After the reaction is complete, filter off the potassium carbonate and wash it with acetone.

-

Combine the filtrate and the washings, and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 3-methoxypyridine-2-carbonitrile.

| Parameter | Value | Reference |

| Methylating Agent | Methyl Iodide | [4][5] |

| Base | Potassium Carbonate | [4][5] |

| Solvent | Acetone | [4] |

| Reaction Temperature | Reflux | [4] |

| Reaction Time | 12-24 hours | [4] |

| Typical Yield | >90% | [6] |

Step 3: Synthesis of this compound via Hydrolysis

This protocol describes the final step of hydrolyzing the cyano group of 3-methoxypyridine-2-carbonitrile to the corresponding carboxylic acid.

Materials:

-

3-Methoxypyridine-2-carbonitrile

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

Procedure:

-

In a round-bottom flask, dissolve 3-methoxypyridine-2-carbonitrile in an aqueous solution of sodium hydroxide.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4.

-

A precipitate of this compound will form.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.

| Parameter | Value | Reference |

| Reagent | Sodium Hydroxide | [7] |

| Solvent | Water | [7] |

| Reaction Temperature | Reflux | [7] |

| Reaction Time | 4-8 hours | [7] |

| Typical Yield | 85-95% | N/A |

Data Summary

The following table summarizes the key intermediates and the final product in the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 3-Aminopyridine-2-carbonitrile | C₆H₅N₃ | 119.12 | Solid |

| 3-Hydroxypyridine-2-carbonitrile | C₆H₄N₂O | 120.11 | Solid |

| 3-Methoxypyridine-2-carbonitrile | C₇H₆N₂O | 134.14 | Solid |

| This compound | C₇H₇NO₃ | 153.14 | Solid |

Concluding Remarks

The protocols outlined in these application notes provide a reliable and efficient pathway for the synthesis of this compound. By following these detailed procedures, researchers can obtain this key synthetic intermediate in good to excellent yields. The provided data and workflow diagram are intended to facilitate the planning and execution of this synthesis in a laboratory setting.

References

- 1. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 2. US20100160641A1 - Process for producing dihalopyridines - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Laboratory Preparation of 3-Methoxypyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction